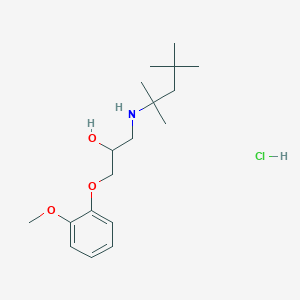
2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide is a chemical compound with a unique structure that includes a chloro group, a cyclopropyl group, and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the chloro and methylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include optimized reaction conditions and the use of specialized equipment to handle the various reagents and intermediates involved in the synthesis.
化学反応の分析
Types of Reactions
2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide involves its interaction with specific molecular targets and pathways The chloro and methylsulfonyl groups play a crucial role in its reactivity and interactions with other molecules
類似化合物との比較
Similar Compounds
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: An important boronic acid derivative with similar structural features.
Propionamide: A primary carboxylic acid amide with different functional groups but similar reactivity.
Uniqueness
2-chloro-N-cyclopropyl-N-(1-methanesulfonylpropan-2-yl)propanamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research.
特性
IUPAC Name |
2-chloro-N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3S/c1-7(6-16(3,14)15)12(9-4-5-9)10(13)8(2)11/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOGNAANIJPFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N(C1CC1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2909218.png)
![5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2909219.png)
![2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2909223.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2909225.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide](/img/structure/B2909227.png)
![4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B2909228.png)
![(E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2909229.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2909233.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2909235.png)
![2-amino-1-isobutyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2909236.png)
![3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2909239.png)

